![molecular formula C13H12BrN5O3S B2885869 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034304-76-0](/img/structure/B2885869.png)
2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with benzenesulfonamide derivatives have shown promising applications in photodynamic therapy (PDT), a treatment modality for cancer. A study describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers for cancer treatment highlights the relevance of such compounds in scientific research aimed at developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Derivatives of benzenesulfonamide have been explored for their antimicrobial and antifungal properties. A study synthesizing novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds showed modest inhibition of HCV NS5B RdRp activity and were evaluated for their anticancer activity against human tumor cell lines, indicating their potential development into therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs), enzymes involved in many physiological and pathological processes, is another application area. A study on the synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides investigated their carbonic anhydrase I and II inhibitory effects. Some compounds in this series showed significant inhibitory effects towards hCA I and II isoenzymes, suggesting their potential as lead compounds for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
properties
IUPAC Name |
2-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O3S/c1-19-8-9(6-15-19)13-17-12(22-18-13)7-16-23(20,21)11-5-3-2-4-10(11)14/h2-6,8,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKQSZTJYSURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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